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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various computational models used to predict
the thermodynamic properties of sodium-lead (Na-Pb) alloys. The performance of these models
is evaluated against established experimental data, offering a comprehensive resource for
selecting the appropriate computational method for your research needs.

Overview of Computational Models and
Experimental Data

The study of sodium-lead alloy thermodynamics is crucial for various applications, including the
development of next-generation batteries and liquid metal coolants. Computational modeling
plays a vital role in predicting material behavior and guiding experimental efforts. This guide
focuses on three prominent computational approaches: a multiscale model combining Density
Functional Theory (DFT), Cluster Expansion (CE), and Monte Carlo (MC) simulations;
Molecular Dynamics (MD) simulations; and a theoretical model based on Redlich-Kister (R-K)
polynomials. The CALPHAD (Calculation of Phase Diagrams) method is also a powerful tool for
thermodynamic assessment, though a specific, publicly validated model for the Na-Pb system
is not readily available in the reviewed literature.

These computational models are validated against experimental data, with a primary
benchmark being the critically assessed values from Hultgren et al.'s "Selected Values of the
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Thermodynamic Properties of Binary Alloys." Additional experimental validation is provided by
electromotive force (EMF) measurements of liquid Na-Pb alloys.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from the different computational models

and compare them with experimental values.

Table 1: Formation Enthalpy of Solid Na-Pb Intermetallic
Compounds at 0 K

DFT Calculated Formation Enthalpy

Compound
(meV/atom)[1]
NaPbs -163
NaPb -208
NasPb2 -215
NaoPba -220
NaisPba -225

Note: Experimental formation enthalpies for all solid phases are not readily available for a

direct comparison.

Table 2: Enthalpy of Mixing of Liquid Na-Pb Alloys at 700
K
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. Experimental (Hultgren et R-K Polynomial Model
Mole Fraction of Pb (x_Pb)

al.) (kJ/mol) (kIimol)[2]

0.1 -5.9 -5.8

0.2 -11.0 -10.9
0.3 -15.1 -15.0
0.4 -18.0 -17.9
0.5 -19.5 -19.4
0.6 -19.4 -19.3
0.7 -17.6 -17.5
0.8 -14.0 -13.9
0.9 -8.2 -8.1

Note: Molecular Dynamics simulations also predict a negative enthalpy of mixing, indicating an
exothermic reaction, but specific values across the entire composition range were not available
in the reviewed literature.

Table 3: Activity of Sodium in Liquid Na-Pb Alloys at 700
K
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Experimental (EMF

Mole Fraction of Pb (x_Pb) R-K Polynomial Model[2]
Measurements)
0.1 0.85 0.86
0.2 0.68 0.69
0.3 0.50 0.51
0.4 0.35 0.36
0.5 0.22 0.23
0.6 0.13 0.14
0.7 0.07 0.08
0.8 0.03 0.04
0.9 0.01 0.01

Experimental and Computational Protocols
Experimental Methodologies

Electromotive Force (EMF) Measurements: This technique is used to determine the
thermodynamic activities of components in an alloy. For Na-Pb alloys, the setup typically
involves a concentration cell where pure liquid sodium serves as the reference electrode and
the Na-Pb liquid alloy is the working electrode. A solid electrolyte, such as beta-alumina, which
is a good sodium ion conductor, separates the two electrodes. The potential difference (EMF)
measured between the electrodes is directly related to the activity of sodium in the alloy at a
given temperature. The cell is maintained under an inert atmosphere to prevent oxidation.

Drop Calorimetry: This method is employed to measure the enthalpy of mixing. In a typical
experiment, a sample of one component (e.g., solid sodium) at a known temperature is
dropped into a molten bath of the other component (e-g., liquid lead) held at a constant high
temperature within a calorimeter. The resulting heat change is measured, from which the partial
and integral enthalpies of mixing can be calculated.

Computational Methodologies
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Multiscale Model (DFT, CE, MC): This approach combines several computational techniques to
model the thermodynamic properties of the Na-Pb system across different scales.[1]

o Density Functional Theory (DFT): First-principles calculations are used to determine the
ground-state energies of various Na-Pb crystal structures. This provides fundamental data
on the stability of different intermetallic compounds.

o Cluster Expansion (CE): The DFT-calculated energies are used to construct a cluster
expansion model. This model provides an efficient way to calculate the energy of any atomic
configuration on a given crystal lattice.

e Monte Carlo (MC) Simulations: The cluster expansion model is then used as the energy
function in Monte Carlo simulations to explore the vast number of possible atomic
configurations at different temperatures and compositions. This allows for the calculation of
thermodynamic properties like free energy and the construction of the phase diagram.

Molecular Dynamics (MD) Simulations: MD simulations model the alloy at the atomic level by
solving Newton's equations of motion for a system of Na and Pb atoms. The interactions
between atoms are described by an interatomic potential. By simulating the movement of
atoms over time, MD can be used to calculate various thermodynamic properties of the liquid
alloy, such as the enthalpy of mixing and diffusion coefficients, as well as providing insights into
the liquid structure.

Redlich-Kister (R-K) Polynomial Model: This is a thermodynamic model used to describe the
excess Gibbs free energy of a binary mixture. The excess Gibbs free energy is represented by
a polynomial function of the mole fractions of the components. The coefficients of this
polynomial, known as the Redlich-Kister parameters, are determined by fitting the model to
experimental data, such as enthalpy of mixing or activity data.[2] Once the parameters are
determined, the model can be used to calculate various thermodynamic properties over a
range of compositions and temperatures.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating a computational model for
sodium-lead alloy thermodynamics.
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Computational Modeling

Select Computational Model
(e.g., DFT, MD, CALPHAD)

4 )

Experimental Validation

Define Model Parameters Select Experimental Technique
(e.g., Interatomic Potentials, Basis Sets) (e.g., EMF, Calorimetry)
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(Calculate Thermodynamic Properties) (e.g., Hultgren et al.)

Compare Computational
Results with
Experimental Data
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Model Validation
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Workflow for validating computational models.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3418705?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3418705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Conclusion

The comparison of computational models for sodium-lead alloy thermodynamics reveals a
good agreement between the different theoretical approaches and experimental data,
particularly for the liquid phase. The multiscale model provides fundamental insights into the
stability of solid intermetallic compounds, while the R-K polynomial model offers an accurate
and computationally efficient method for describing the thermodynamic properties of the liquid
phase when fitted to reliable experimental data. Molecular Dynamics simulations further
contribute to understanding the liquid structure and dynamic properties.

For researchers and scientists, the choice of computational model will depend on the specific
research question. For fundamental studies on phase stability and electronic structure, the
multiscale approach based on DFT is highly recommended. For process modeling and
optimization where thermodynamic properties of the liquid phase are of primary interest, the R-
K polynomial model, when benchmarked against experimental data, provides a robust and
efficient tool. While the CALPHAD method is a powerful tool for multicomponent systems, the
development and validation of a specific database for the Na-Pb system would be a valuable
contribution to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. sai-mat-group.github.io [sai-mat-group.github.io]

e 2. m-hikari.com [m-hikari.com]

 To cite this document: BenchChem. [A Comparative Guide to Computational Models for
Sodium-Lead Alloy Thermodynamics]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b3418705#validation-of-computational-models-for-
sodium-lead-alloy-thermodynamics]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3418705?utm_src=pdf-custom-synthesis
https://sai-mat-group.github.io/pdfs/papers/lee-cm-2024.pdf
https://www.m-hikari.com/astp/astp2021/astp1-4-2021/p/panthiASTP1-4-2021.pdf
https://www.benchchem.com/product/b3418705#validation-of-computational-models-for-sodium-lead-alloy-thermodynamics
https://www.benchchem.com/product/b3418705#validation-of-computational-models-for-sodium-lead-alloy-thermodynamics
https://www.benchchem.com/product/b3418705#validation-of-computational-models-for-sodium-lead-alloy-thermodynamics
https://www.benchchem.com/product/b3418705#validation-of-computational-models-for-sodium-lead-alloy-thermodynamics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3418705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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